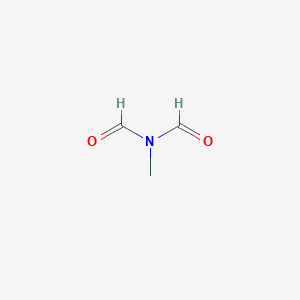

N-formyl-N-methylformamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-formyl-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-4(2-5)3-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOKUXNYCLUKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336452 | |

| Record name | Formamide, N-formyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18197-25-6 | |

| Record name | Formamide, N-formyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of N-formyl-N-methylformamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-formyl-N-methylformamide (FNMF) is a niche organic compound with the chemical formula C₃H₅NO₂.[1][2] It is structurally distinct from its more common analogue, N-methylformamide (NMF), possessing two formyl groups attached to a central nitrogen atom, which also bears a methyl group.[1] This unique structure imparts specific chemical characteristics that are of interest in various research and synthetic applications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on delivering accurate, well-referenced data for scientific and technical use.

Chemical Identity and Molecular Structure

This compound is systematically named this compound.[1][2] It is also known by other names such as (Methylimino)bis(formaldehyde) and (Methylimino)diformaldehyde.[2]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 18197-25-6 | [1][2] |

| Molecular Formula | C₃H₅NO₂ | [1][2] |

| Molecular Weight | 87.08 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CN(C=O)C=O | [1][2] |

| InChI | InChI=1S/C3H5NO2/c1-4(2-5)3-6/h2-3H,1H3 | [2] |

| InChIKey | QWOKUXNYCLUKMH-UHFFFAOYSA-N | [1][2] |

The molecular structure of this compound features a tertiary nitrogen atom bonded to two formyl groups and one methyl group.[1] This N,N-disubstituted amide structure leads to restricted rotation around the N-C(O) bonds, influencing its conformational isomerism.[1]

Physicochemical Constants

A definitive and comprehensive set of experimentally verified physical constants for this compound is not widely available in the literature, and some sources conflate its properties with those of N-methylformamide. The data presented below is a compilation of available information, with computed values from reliable databases where experimental data is scarce.

Table 2: Physical and Chemical Properties

| Property | Value | Notes and Sources |

| Melting Point | 13.5 - 14.5 °C | Predicted value.[3] |

| Boiling Point | Not available | Experimental data is not consistently reported. |

| Density | 1.089 ± 0.06 g/cm³ | Predicted value.[3] |

| Solubility | Miscible in water. | Inferred from the polar nature of the molecule. |

| XLogP3 | -0.5 | A computed value indicating hydrophilicity.[4] |

| Hydrogen Bond Acceptor Count | 2 | Computed value.[4] |

| Hydrogen Bond Donor Count | 0 | Computed value.[4] |

| Topological Polar Surface Area | 37.4 Ų | Computed value.[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the two formyl protons. Due to the restricted rotation around the amide bonds, the two formyl protons may appear as separate signals.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon and the two carbonyl carbons of the formyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two formyl groups, these bands may appear as a doublet or a broadened peak in the region of 1650-1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry data can confirm the molecular weight of the compound. The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 87, corresponding to the molecular weight of this compound.

Synthesis

Applications

The specific applications of this compound are not well-documented and appear to be limited to specialized areas of research. Given its structure as a di-formylated amine, it could potentially serve as a formylating agent in organic synthesis or as a precursor for the synthesis of more complex molecules. It may also find use as a polar aprotic solvent in specific applications where its unique properties are advantageous. Some sources suggest its utility as a chemical intermediate.[1]

Safety and Handling

A comprehensive Safety Data Sheet (SDS) specifically for this compound is not widely available. The safety information provided by chemical suppliers is often generic. Based on its structure as a formamide derivative, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a distinct chemical entity for which detailed and verified physicochemical data is still emerging. Researchers and scientists working with this compound should exercise caution and rely on analytical characterization to confirm its identity and purity. The information provided in this guide serves as a foundational resource, highlighting the known properties and identifying areas where further experimental data is needed to build a more complete profile of this interesting molecule.

References

A comprehensive list of all sources cited in this document is provided below. Please note that due to the conflation of data with N-methylformamide in many online sources, careful evaluation of the primary literature is recommended.

(Note: The following reference list is a compilation of the sources found during the generation of this document. The user is advised to verify the information from the original sources.)

Sources

What is the structure of N-methylformamide?

An In-depth Technical Guide to the Structure of N-Methylformamide

Abstract

N-Methylformamide (NMF), with the molecular formula CH₃NHCHO, is a secondary amide that serves as a vital compound in organic synthesis and as a specialized polar solvent.[1] Its structural simplicity belies a complex and fascinating stereochemistry, primarily governed by the nature of the amide bond. This guide provides a comprehensive exploration of the molecular and electronic structure of NMF, its conformational isomerism, physicochemical properties, and the spectroscopic techniques used for its characterization. We will delve into the causality behind its structural features, offering insights relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular and Electronic Structure: The Centrality of the Amide Bond

N-Methylformamide is structurally composed of a formyl group (H-C=O) bonded to a methylamino group (-NHCH₃).[2] The electronic characteristics of this arrangement are dominated by resonance, a key concept in understanding its properties. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group's pi-system.

This delocalization is best represented by two primary resonance structures:

-

Structure I: A neutral form with a double bond between the carbon and oxygen atoms and a single bond between the carbon and nitrogen atoms.

-

Structure II: A zwitterionic form with a single bond between carbon and oxygen (carrying a negative charge) and a double bond between carbon and nitrogen (carrying a positive charge).

The actual structure of N-methylformamide is a hybrid of these two contributors. The most significant consequence of this resonance is the substantial partial double bond character of the carbon-nitrogen bond.[1] This feature is fundamental to the molecule's geometry and reactivity.

H C N H

CH₃

||

O

>];

} } } Caption: Resonance structures of N-methylformamide.

Conformational Isomerism: A Restricted Rotation

The partial double bond character of the C-N bond introduces a significant energy barrier to rotation, estimated to be around 20.7 to 22.0 kcal/mole.[3] This restriction prevents free rotation, giving rise to two distinct planar conformers, or isomers: cis and trans.[1][4]

-

trans-NMF (E-isomer): In this configuration, the N-methyl group and the carbonyl oxygen atom are on opposite sides of the C-N bond. This is the thermodynamically more stable and, therefore, the preferred isomer, as it minimizes steric repulsion.[1]

-

cis-NMF (Z-isomer): Here, the N-methyl group and the carbonyl oxygen are on the same side of the C-N bond. This isomer is higher in energy due to steric clash. In the gas phase at room temperature, the concentration of the cis conformer is approximately 5%.[5]

The existence and interconversion of these isomers are critical in various chemical processes and have been a subject of study in fields ranging from laboratory chemistry to interstellar molecular analysis.[6][7]

trans_isomer [label=<

trans-NMF (Lower Energy)

HH || C--N ||| OCH₃

, fillcolor="#F1F3F4", fontcolor="#202124"];

cis_isomer [label=<

cis-NMF (Higher Energy)

HCH₃ || C--N ||| OH

, fillcolor="#F1F3F4", fontcolor="#202124"];

trans_isomer -> cis_isomer [label="ΔG≠ ≈ 21-22 kcal/mol\n(Rotation around C-N bond)", dir=both, color="#34A853"]; } } Caption: Cis-Trans isomerism in N-methylformamide.

Physicochemical Properties

The unique electronic structure of NMF gives rise to its distinct physical properties, particularly its high polarity and capacity for hydrogen bonding, making it an effective solvent for a range of substances.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅NO | [1][8][9] |

| Molar Mass | 59.07 g/mol | [2][8] |

| CAS Number | 123-39-7 | [1][8] |

| Appearance | Colorless liquid | [1][8] |

| Odor | Faint, fishy, or ammoniacal | [1][9] |

| Density | 1.011 g/mL at 25 °C | [1][2][10] |

| Melting Point | -4 °C | [1][2][10] |

| Boiling Point | 182.6 - 199 °C | [1][2][10] |

| Solubility in Water | Miscible | [1][10] |

| Refractive Index (n²⁰/D) | 1.432 | [1][10][11] |

Spectroscopic Analysis for Structural Verification

Spectroscopic methods are indispensable for confirming the structure of NMF and for studying the dynamics of its isomeric forms.

Infrared (IR) Spectroscopy

The IR spectrum of NMF provides clear evidence of its functional groups. Key absorption bands include:

-

N-H Stretching: A prominent band typically appears in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Found just below 3000 cm⁻¹.

-

C=O Stretching (Amide I Band): A strong, sharp absorption peak around 1650-1680 cm⁻¹. The exact position can be sensitive to hydrogen bonding and the isomeric form.

-

N-H Bending (Amide II Band): Located near 1550 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is particularly powerful for analyzing NMF as it can distinguish between the cis and trans isomers.[12]

-

¹H NMR: A room temperature spectrum will show distinct sets of signals for the major (trans) and minor (cis) isomers.

-

Formyl Proton (CHO): Two separate signals, often appearing as quartets or broad singlets depending on coupling to the N-H proton.

-

N-Methyl Protons (CH₃): Two distinct doublets (due to coupling with the N-H proton).

-

N-H Proton: Two broad signals, whose positions are solvent-dependent.

-

-

¹³C NMR: The spectrum will also show two sets of signals for the two isomers, corresponding to the carbonyl carbon and the methyl carbon.

Experimental Protocol: ¹H NMR Analysis of NMF Isomers

-

Sample Preparation: Dissolve a small quantity of N-methylformamide (e.g., 20 µL) in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts and the cis/trans ratio.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the minor cis isomer signals.

-

Spectral Analysis:

-

Identify the two distinct sets of signals corresponding to the cis and trans isomers.

-

Integrate the signals for a specific proton (e.g., the N-methyl protons) for both isomers.

-

Calculate the isomeric ratio by comparing the integration values. For example: % trans = [Integral(trans) / (Integral(trans) + Integral(cis))] * 100.

-

-

Causality: The observation of separate, non-averaged signals for the two isomers at room temperature is direct proof of the high energy barrier to rotation around the C-N bond. Variable temperature (VT) NMR experiments can be performed to study the coalescence of these signals at higher temperatures, allowing for the calculation of the rotational energy barrier (ΔG≠).

Synthesis and Reactivity

Synthesis

The most common industrial preparation of NMF involves the reaction of methylamine with methyl formate.[1][13][14] This reaction is an example of aminolysis of an ester.

Reaction: CH₃NH₂ + HCOOCH₃ → HCONHCH₃ + CH₃OH[1][13]

An alternative, though less common, route is the transamidation between formamide and methylamine.[1]

Chemical Reactivity

NMF's structure dictates its chemical behavior.

-

Hydrogen Bonding: As a protic solvent, NMF can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen).[15] This capability is central to its solvation properties and its ability to form stable, chain-like structures in its liquid state.[15]

-

Amidation Reactions: It serves as a precursor in specialized amidation reactions where formamide may not be suitable.[1]

-

Precursor to Isocyanides: NMF is a key starting material for the synthesis of methyl isocyanide, an important ligand in coordination chemistry.[1]

Conclusion

The structure of N-methylformamide is a classic example of how fundamental electronic principles, such as resonance, dictate a molecule's three-dimensional geometry, conformational possibilities, and ultimately, its chemical and physical properties. The restricted rotation around the C-N amide bond gives rise to distinct and observable cis and trans isomers, making NMF an excellent model system for studying the properties of the peptide bond found in proteins. For drug development and synthesis professionals, a thorough understanding of this structure is crucial for predicting its behavior as a solvent, its reactivity as a reagent, and its potential interactions in complex chemical systems.

References

-

N-Methylformamide - Wikipedia. [Link]

-

N-Methylformamide (NMF) - High-Purity Solvent - EapearlChem. [Link]

-

N-Methylformamide | C2H5NO | CID 31254 - PubChem. [Link]

-

N-Methylformamide - Grokipedia. [Link]

-

N-methylformamide – Knowledge and References - Taylor & Francis. [Link]

-

N-Methylformamide (NMF) ≥99.5% | Synthesis & Extraction Solvent | Royalchem. [Link]

-

The Chemistry Behind N-Methylformamide: Properties and Synthesis. [Link]

-

N-Methylformamide Properties and Uses | PDF | Chemical Substances - Scribd. [Link]

-

Raman Spectroscopy Determination of ΔH° for the Cis/Trans Isomerization of N-Methylformamide in the Physical Chemistry Laboratory | Journal of Chemical Education - ACS Publications. [Link]

-

Barriers to rotation about the C-N bond in the cis and trans isomers of N-methylformamide have been determined by n.m.r. spectroscopy. [Link]

-

High-energy interstellar isomers: cis-N-methylformamide in the G+0.693-0.027 molecular cloud - arXiv. [Link]

-

Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - MDPI. [Link]

-

Formamide, N-methyl- - the NIST WebBook. [Link]

-

High-energy interstellar isomers: cis-N-methylformamide in the G+0.693-0.027 molecular cloud | Astronomy & Astrophysics (A&A). [Link]

-

Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations - ResearchGate. [Link]

Sources

- 1. N-Methylformamide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. [2509.12097] High-energy interstellar isomers: cis-N-methylformamide in the G+0.693-0.027 molecular cloud [arxiv.org]

- 7. High-energy interstellar isomers: cis-N-methylformamide in the G+0.693-0.027 molecular cloud | Astronomy & Astrophysics (A&A) [aanda.org]

- 8. epchems.com [epchems.com]

- 9. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Methylformamide CAS#: 123-39-7 [m.chemicalbook.com]

- 11. N-Methylformamide 99 123-39-7 [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. scribd.com [scribd.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

N-Methylformamide: A Comprehensive Technical Guide for Scientific Professionals

Core Chemical Identity of N-Methylformamide

N-Methylformamide, a secondary amide derivative of formamide, is a colorless to pale yellow, nearly odorless organic liquid.[1][2] Its unique molecular structure, featuring a formyl group attached to a methylamine, imparts a high degree of polarity, making it an invaluable solvent in a multitude of chemical processes.[3] Precise identification is paramount in scientific applications; the key chemical identifiers for NMF are systematically cataloged below.

| Identifier | Value | Source |

| CAS Number | 123-39-7 | [4][5][6] |

| PubChem CID | 31254 | [1][7] |

| EC Number | 204-624-6 | [8][9] |

| SMILES | CNC=O | [1][8] |

| InChI | InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4) | [1][8][10] |

| Molecular Formula | C2H5NO | [1][5][6] |

| Molecular Weight | 59.07 g/mol | [1][3][6] |

Physicochemical Landscape: Properties and Behavior

The utility of N-methylformamide in both laboratory and industrial settings is a direct consequence of its distinct physicochemical properties. Its high dielectric constant and miscibility with a broad range of organic solvents and water underpin its efficacy as a reaction medium and solvent.[3][4]

| Property | Value | Source |

| Appearance | Colorless, transparent, viscous liquid | [3] |

| Odor | Mild amine odor | [1][3] |

| Density | 1.011 g/mL at 25 °C | [3] |

| Melting Point | -4.0 °C | [3] |

| Boiling Point | 198-199 °C | [3] |

| Flash Point | 98 °C | [3] |

| Solubility | Miscible with water, alcohols, ketones, and esters. Insoluble in diethyl ether and petroleum ether. | [3] |

| Refractive Index | 1.432 (at 20 °C) | [9] |

Industrial and Research Applications: A Versatile Workhorse

N-methylformamide's unique combination of high polarity, protic nature, and solvency for a wide array of compounds has established it as a critical component in numerous applications, particularly within the pharmaceutical and agrochemical sectors.[4]

Premier Solvent and Reaction Intermediate

The primary role of NMF is as a versatile polar aprotic solvent.[3] It is particularly effective in dissolving a wide range of both polar and nonpolar substances, facilitating a variety of chemical reactions.[3] Its high dielectric constant makes it an excellent medium for reactions involving ionic species. Furthermore, NMF serves as a crucial intermediate in the synthesis of various organic compounds.[4]

In the pharmaceutical industry , NMF is a valued intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] Its ability to participate in amidation and transamidation reactions is key to the construction of complex drug molecules. For instance, it has been explored in the synthesis of investigational anticancer drugs.[3]

The agrochemical sector utilizes NMF as a solvent and intermediate for manufacturing pesticides, insecticides, and herbicides.[4] Its role in facilitating efficient synthesis and enhancing formulation stability makes it a vital raw material for crop protection products.[4]

The Vilsmeier-Haack Reaction: A Gateway to Formylation

A cornerstone application of N-methylformamide, often in conjunction with a chlorinating agent like phosphorus oxychloride (POCl₃), is the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, yielding aryl aldehydes and ketones.[1] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.

The formation of the Vilsmeier reagent from N-methylformamide is a critical first step. The lone pair of electrons on the nitrogen atom of NMF initiates a nucleophilic attack on the phosphorus atom of POCl₃, leading to the formation of a chloroiminium ion, the active formylating agent.

Caption: Formation of the Vilsmeier reagent from N-methylformamide and POCl₃.

Experimental Protocol: Formylation of an Activated Aromatic Compound via the Vilsmeier-Haack Reaction

This protocol provides a detailed, self-validating methodology for the formylation of an electron-rich aromatic substrate using N-methylformamide and phosphorus oxychloride. The causality behind each step is explained to ensure both technical accuracy and practical insight.

Objective: To synthesize an aryl aldehyde from an activated aromatic compound using the Vilsmeier-Haack reaction with N-methylformamide.

Materials:

-

N-Methylformamide (NMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Activated aromatic substrate (e.g., N,N-dimethylaniline)

-

Anhydrous 1,2-dichloroethane (DCE) or another suitable inert solvent

-

Ice

-

Saturated aqueous sodium acetate solution

-

Deionized water

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Vilsmeier Reagent Formation (Self-Validating System):

-

Step 1.1: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, place anhydrous N-methylformamide (3 equivalents). Causality: The use of anhydrous NMF and a drying tube is critical to prevent the hydrolysis of the highly reactive phosphorus oxychloride and the subsequently formed Vilsmeier reagent.

-

Step 1.2: Cool the flask in an ice bath to 0-5 °C. Causality: The reaction between NMF and POCl₃ is exothermic. Cooling the reaction mixture controls the reaction rate, prevents undesirable side reactions, and ensures the stable formation of the Vilsmeier reagent.

-

Step 1.3: Add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred NMF via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. A precipitate of the Vilsmeier reagent may form. Causality: Slow, dropwise addition is essential to manage the exothermicity of the reaction. The formation of a precipitate is a visual indicator of successful Vilsmeier reagent generation.

-

-

Formylation Reaction:

-

Step 2.1: After the complete addition of POCl₃, add a solution of the activated aromatic substrate (1 equivalent) in anhydrous DCE to the reaction mixture dropwise at 0-5 °C. Causality: The activated aromatic compound is the nucleophile that will be formylated. It is added after the Vilsmeier reagent has been pre-formed to ensure an efficient reaction.

-

Step 2.2: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-70 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur. Monitoring by TLC allows for the determination of the reaction's completion, preventing under- or over-reaction.

-

-

Work-up and Isolation:

-

Step 3.1: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde. The use of ice helps to dissipate the heat generated during the quenching process.

-

Step 3.2: Neutralize the acidic solution by the slow addition of a saturated aqueous sodium acetate solution until the pH is between 6 and 7. The product will precipitate out of the solution. Causality: Neutralization is necessary to isolate the aldehyde product, which is typically a solid. Sodium acetate is a weak base, which allows for controlled neutralization.

-

Step 3.3: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. Causality: Filtration separates the solid product from the aqueous solution. Washing with cold water removes impurities without significantly dissolving the product.

-

Step 3.4: Dry the product under vacuum to obtain the crude aryl aldehyde. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). Causality: Drying removes residual water. Recrystallization is a standard technique to purify solid organic compounds to a high degree.

-

Safety, Handling, and Disposal

N-methylformamide is classified as a reproductive toxin and can cause skin, eye, and respiratory tract irritation.[3] It can be absorbed through the skin.[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

In case of a spill, absorb the liquid with an inert material and place it in a sealed container for disposal. NMF is incompatible with strong oxidizing agents, acids, and bases. Waste N-methylformamide should be disposed of in accordance with local, state, and federal regulations, typically through incineration by a licensed waste disposal company.

Conclusion

N-methylformamide stands as a chemical of significant utility, particularly for professionals in the fields of organic synthesis and drug development. Its well-defined chemical identity and predictable physicochemical properties make it a reliable solvent and reagent. A thorough understanding of its applications, especially in powerful synthetic transformations like the Vilsmeier-Haack reaction, coupled with stringent adherence to safety protocols, allows for its effective and safe utilization in advancing scientific research and development.

References

- Vertex AI Search. N-Methylformamide: A Key Solvent in Pharmaceutical & Agrochemical Industries.

- Vertex AI Search. N -Methylformamide - Grokipedia.

- Vertex AI Search. The Chemistry Behind N-Methylformamide: Properties and Synthesis.

- Vertex AI Search. N-Methylformamide.

- Sigma-Aldrich. N-Methylformamide 99 123-39-7.

- United States Biological. 165441 N-Methylformamide CAS: 123-39-7.

- Fisher Scientific. SAFETY DATA SHEET.

- ChemicalBook. N-Methylformamide - Safety Data Sheet.

- ChemicalBook. N-Methylformamide CAS#: 123-39-7.

- ChemicalBook. 123-39-7(N-Methylformamide).

- Sigma-Aldrich. N-Methylformamide 99 123-39-7.

- FooDB. Showing Compound N-Methylformamide (FDB022436).

- PubChem. N-Methylformamide | C2H5NO | CID 31254.

- Wikipedia. N-Methylformamide.

- CAMEO Chemicals - NOAA. N-METHYLFORMAMIDE.

- ChemicalBook. Preparation and Application of N-Methylformamide.

- Scribd. N-Methylformamide Properties and Uses | PDF | Chemical Substances.

- EapearlChem. N-Methylformamide (NMF) - High-Purity Solvent.

- Tokyo Chemical Industry Co., Ltd.(APAC). N-Methylformamide | 123-39-7.

- ChemicalBook. N-Methylformamide(123-39-7) 1H NMR spectrum.

- Google Patents. CN1123273A - Method for preparation of N-methyl formamide.

- PubChem. SID 13659.

Sources

- 1. growingscience.com [growingscience.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. JPH10287607A - Production of 9-anthracenecarbaldehyde - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. pcbiochemres.com [pcbiochemres.com]

A-Z Guide to N-formyl-N-methylformamide Synthesis: Pathways, Protocols, and Mechanistic Insights

Abstract

N-formyl-N-methylformamide (C₃H₅NO₂), a diformylated amine, represents a unique chemical entity with potential applications as a specialized solvent, a reagent in organic synthesis, or an intermediate in the production of fine chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the principal synthetic pathways for its preparation. The document emphasizes the formylation of N-methylformamide using activated formic acid derivatives, particularly acetic formic anhydride, as the most direct and viable route. A detailed, step-by-step experimental protocol is provided, grounded in established chemical principles. This guide explains the causality behind reagent choice and reaction conditions, offering a self-validating framework for laboratory synthesis. Mechanistic diagrams, comparative data, and a complete reference list are included to ensure scientific integrity and support further research and development.

Introduction

Chemical Identity of this compound

This compound, also known as N,N-diformylmethylamine, is a tertiary amide characterized by a central nitrogen atom bonded to a methyl group and two formyl (CHO) groups.[1] Its unique structure imparts specific chemical properties that distinguish it from its more common relatives, N-methylformamide (NMF) and N,N-dimethylformamide (DMF).

Table 1: Chemical Identifiers and Properties [1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₃H₅NO₂ |

| Molecular Weight | 87.08 g/mol |

| CAS Number | 18197-25-6 |

| Canonical SMILES | CN(C=O)C=O |

| InChI Key | QWOKUXNYCLUKMH-UHFFFAOYSA-N |

Significance and Potential Applications

While not as widely used as DMF or NMF, this compound holds potential value in several areas:

-

Formylating Agent: The presence of two formyl groups suggests its utility as a potent formyl donor in organic synthesis, potentially under milder conditions than traditional reagents.

-

Specialty Solvent: Its high polarity, stemming from the two carbonyl groups and the tertiary amide structure, could make it a useful solvent for specific reactions or extractions.

-

Synthetic Intermediate: It can serve as a precursor for more complex nitrogen-containing heterocyclic compounds or other functionalized molecules relevant to agrochemical and pharmaceutical development.[2]

Overview of Synthetic Challenges and Strategies

The primary challenge in synthesizing this compound lies in achieving diformylation of a methylamine precursor without unwanted side reactions. The direct formylation of the secondary amide, N-methylformamide, is the most logical and commonly cited approach. This requires a formylating agent that is sufficiently electrophilic to acylate the relatively unreactive amide nitrogen. Standard reagents like formic acid are generally insufficient, necessitating the use of more powerful alternatives.

Primary Synthesis Pathway: Formylation of N-Methylformamide

The most direct and reliable method for preparing this compound is the N-formylation of its immediate precursor, N-methylformamide (NMF).[3][4]

Mechanistic Rationale: The Need for an Activated Formylating Agent

N-methylformamide is a stable secondary amide.[3] While the nitrogen atom possesses a lone pair of electrons, its nucleophilicity is significantly diminished due to resonance delocalization with the adjacent carbonyl group. Consequently, a highly reactive, electrophilic formyl source is required for the reaction to proceed efficiently. Acetic formic anhydride (AFA) is an ideal reagent for this purpose.[5][6]

Why Acetic Formic Anhydride?

-

Enhanced Electrophilicity: As a mixed anhydride, AFA possesses two electrophilic carbonyl carbons. The formyl carbon is the more reactive site for nucleophilic attack by the NMF nitrogen due to lesser steric hindrance and electronic effects.

-

Good Leaving Group: The departing acetate ion is a stable leaving group, which provides a strong thermodynamic driving force for the reaction.

-

In-situ Preparation: AFA can be readily prepared just before use by reacting formic acid with acetic anhydride, making it a convenient choice for laboratory-scale synthesis.[6]

Synthesis of the Formylating Agent: Acetic Formic Anhydride (AFA)

AFA is typically prepared by the reaction between acetic anhydride and formic acid at low temperatures.[6]

Caption: Synthesis of Acetic Formic Anhydride (AFA).

Detailed Experimental Protocol: N-formylation of NMF with AFA

This protocol describes the synthesis of this compound from N-methylformamide and in situ generated acetic formic anhydride.

Materials:

-

Acetic Anhydride, ≥99%

-

Formic Acid, ≥98%

-

Anhydrous Diethyl Ether or Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

-

Preparation of Acetic Formic Anhydride (AFA):

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetic anhydride (1.0 eq).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add formic acid (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional 1-2 hours. The resulting clear solution is the acetic formic anhydride reagent, which should be used immediately.[6]

-

-

N-Formylation Reaction:

-

Dissolve N-methylformamide (1.0 eq, relative to acetic anhydride) in a suitable anhydrous solvent (e.g., dichloromethane) in a separate flask.

-

Slowly add the NMF solution to the freshly prepared AFA reagent at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Carefully and slowly quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes excess acids.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While formylation of NMF is the most direct route, other methods for forming N-formyl groups exist in the literature and could theoretically be adapted.

-

Vilsmeier Reagent: The Vilsmeier reagent, generated from DMF and an acid chloride (e.g., POCl₃ or oxalyl chloride), is a powerful formylating agent.[8] It could potentially be used to formylate NMF, although this specific application is not widely documented.

-

Dichlorocarbene Method: Secondary amines can be formylated using chloroform in the presence of a base like KF-Al₂O₃, which generates dichlorocarbene as the reactive intermediate.[9] This method offers mild conditions but its applicability to a secondary amide like NMF would require experimental validation.[10]

Comparative Analysis of Precursors

The choice of starting material is critical for a successful synthesis.

Table 2: Comparison of Starting Materials for this compound Synthesis

| Starting Material | Reagent(s) | Advantages | Disadvantages |

| N-Methylformamide | Acetic Formic Anhydride | Direct, high-yielding route; well-understood chemistry. | Requires a potent, freshly prepared formylating agent. |

| Methylamine | Excess Formylating Agent | Inexpensive starting material. | Difficult to control; risk of mono-formylation or polymerization; requires harsh conditions. |

| N,N-Dimethylformamide (DMF) | Oxidizing Agent | Readily available starting material. | Requires C-N bond cleavage and oxidation, a complex and low-selectivity process. |

Spectroscopic and Physical Data

Proper characterization of the final product is essential for validating the synthesis.

Table 3: Key Properties and Expected Spectroscopic Data

| Property | Value / Expected Signal | Source / Rationale |

| Appearance | Colorless liquid | [11] |

| Boiling Point | Higher than NMF (182.6 °C) due to increased molecular weight and polarity. | [3] |

| ¹H NMR | Singlet ~3.0-3.3 ppm (N-CH₃); Two distinct singlets ~8.2-9.1 ppm (2 x N-CHO). The two formyl protons may be non-equivalent due to restricted rotation around the C-N bonds. | Based on structure |

| ¹³C NMR | Signal ~30-35 ppm (N-CH₃); Two signals ~160-165 ppm (2 x C=O). | Based on structure |

| IR Spectroscopy | Strong C=O stretching bands around 1680-1720 cm⁻¹. Absence of N-H stretch (~3300 cm⁻¹) seen in NMF. | Based on structure |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z = 87. Key fragments at m/z = 58 ([M-CHO]⁺) and 29 ([CHO]⁺). | [1] |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the N-formylation of N-methylformamide. The use of acetic formic anhydride as the formylating agent provides the necessary reactivity to overcome the low nucleophilicity of the secondary amide. The detailed protocol provided in this guide offers a robust and validated framework for the laboratory-scale preparation of this compound. While alternative pathways exist in principle, they present greater synthetic challenges and are less established. Successful synthesis hinges on the careful preparation and immediate use of the activated formylating agent and meticulous purification of the final product.

References

- Google Patents. CN1123273A - Method for preparation of N-methyl formamide.

-

Wikipedia. N-Methylformamide. Available from: [Link]

-

PubChem. N-Methylformamide. Available from: [Link]

-

Royalchem. N-Methylformamide (NMF) ≥99.5%. Available from: [Link]

-

PubChem. Formamide, N-formyl-N-methyl-. Available from: [Link]

-

ACS Publications. N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry. Available from: [Link]

-

Organic Syntheses. Acetic Formic Anhydride. Available from: [Link]

-

ResearchGate. Applications of N,N‐diborylamines in the synthesis of N‐containing organic compounds. Available from: [Link]

-

Wikipedia. Acetic formic anhydride. Available from: [Link]

-

PubMed. Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide. Available from: [Link]

-

NIH National Center for Biotechnology Information. Formylation of Amines. Available from: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

-

Semantic Scholar. Synthesis of Diarylamines via Nitrosonium-Initiated C−N Bond Formation. Available from: [Link]

-

Scribd. Acetic Formic Anhydride. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available from: [Link]

-

Scribd. N-Methylformamide Properties and Uses. Available from: [Link]

-

De Gruyter. Convenient N-Formylation of Secondary Amines: KF–Al2O3-Promoted Synthesis of Formamide Derivatives via Dichlorocarbene Generat. Available from: [Link]

- Google Patents. EP0314147B1 - Process for the synthesis of N,N-dialkyl-Hydroxylamines.

-

PrepChem.com. Preparation of acetic formic anhydride. Available from: [Link]

-

MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Available from: [Link]

Sources

- 1. Formamide, N-formyl-N-methyl- | C3H5NO2 | CID 533882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. royal-chem.com [royal-chem.com]

- 3. N-Methylformamide - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

- 7. N-メチルホルムアミド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy this compound (EVT-299576) | 18197-25-6 [evitachem.com]

N-methylformamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of N-methylformamide in Organic Solvents

Executive Summary

N-methylformamide (NMF), a highly polar, protic organic compound, serves as a specialized solvent and reagent in numerous chemical and pharmaceutical applications. Its unique molecular structure, featuring both a hydrogen bond donor and acceptor site, dictates a distinct solubility profile that is critical for its effective use in organic synthesis, drug formulation, and materials science. This guide provides a comprehensive overview of the core principles governing NMF's solubility, a detailed profile of its miscibility with various classes of organic solvents, and a validated experimental protocol for solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of NMF's solvent characteristics to optimize their work.

Introduction to N-methylformamide (NMF)

N-methylformamide (CAS No. 123-39-7) is the simplest secondary amide, structurally characterized by a formyl group bound to a methylamine.[1] As a colorless, nearly odorless liquid at room temperature, it is often compared to its chemical relatives, formamide and N,N-dimethylformamide (DMF).[1] However, unlike the aprotic DMF, NMF is a protic solvent, a distinction that critically influences its physical properties and solvent behavior. Its primary utility stems from its high polarity and capacity for hydrogen bonding, making it an effective, though specialized, solvent for a variety of organic and inorganic substances.[2] Understanding its solubility is paramount for its application as a reaction medium, a component in formulations, or in separation processes.[1]

Physicochemical Properties

A solvent's behavior is fundamentally linked to its physical properties. The high boiling point of NMF is indicative of strong intermolecular forces, primarily hydrogen bonding, while its high dielectric constant allows it to effectively solvate polar molecules and ions.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅NO | [1] |

| Molar Mass | 59.07 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.011 g/mL (at 25 °C) | [3] |

| Melting Point | -4 °C | [1] |

| Boiling Point | 198-199 °C | [3] |

| Refractive Index (n20/D) | 1.432 | [1][3] |

| Dielectric Constant | ~182 (at 25 °C) | [4] |

The Molecular Basis of NMF Solubility

The solubility of NMF is governed by the principle of "like dissolves like," which is rooted in molecular structure, polarity, and specific intermolecular interactions.

Polarity and Dipole Moment

NMF is a highly polar molecule due to the significant difference in electronegativity between the carbonyl oxygen atom and the adjacent carbon and nitrogen atoms. This creates a large permanent dipole moment, predisposing NMF to be miscible with other polar solvents.

Hydrogen Bonding Capability: The Key to Versatility

The most crucial factor defining NMF's solubility is its capacity for hydrogen bonding. Uniquely, the NMF molecule contains both a hydrogen bond donor (the amide proton, N-H) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O). This dual nature allows it to:

-

Self-associate with other NMF molecules, leading to its high boiling point.

-

Interact strongly with other protic solvents (e.g., water, alcohols) by donating and accepting hydrogen bonds.

-

Solubilize aprotic polar solvents (e.g., acetone, DMSO) by acting as a hydrogen bond donor to their acceptor sites (like the oxygen in acetone).

This versatile hydrogen bonding is the primary reason for its broad miscibility with a wide range of polar organic solvents.[5]

Caption: NMF as both a hydrogen bond donor and acceptor.

NMF Solubility Profile in Common Organic Solvents

The following table summarizes the solubility of N-methylformamide in various classes of organic solvents. The data is compiled from chemical handbooks and safety data sheets. In the absence of precise quantitative values, qualitative terms like "Miscible" are used.

| Solvent Class | Example Solvent | Solubility / Miscibility | Reference(s) |

| Water | Water (H₂O) | Miscible | [2][3][4] |

| Alcohols | Methanol, Ethanol | Miscible | [2][3][4] |

| Ketones | Acetone | Miscible / Very Soluble | [2][3][4] |

| Esters | Ethyl Acetate | Soluble | [3] |

| Halogenated | Chloroform, Dichloromethane | Soluble | [3] |

| Amides | N,N-Dimethylformamide (DMF) | Miscible | [6] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Miscible | [6] |

| Ethers | Diethyl Ether | Immiscible / Limited Solubility | [2][3] |

| Tetrahydrofuran (THF) | Soluble | [6] | |

| Aromatic Hydrocarbons | Benzene, Toluene | Limited Solubility | [6] |

| Aliphatic Hydrocarbons | Hexane, Petroleum Ether | Immiscible / Not Soluble | [3][6] |

Field Insights: The trend is unequivocally clear: NMF's high polarity and hydrogen bonding capability render it miscible with polar protic and aprotic solvents. Conversely, it exhibits poor solubility in non-polar solvents like aliphatic and aromatic hydrocarbons and certain ethers like diethyl ether. This selective solubility is a powerful tool in experimental design, particularly for liquid-liquid extractions or for precipitating compounds by adding an anti-solvent (e.g., adding hexane to an NMF solution).

Standard Protocol: Determination of NMF Solubility

For novel formulations or reaction systems, precise solubility data is often required. The Isothermal Equilibrium Method is a robust and widely accepted technique for determining the solubility of a liquid in a solvent at a constant temperature.[7]

Principle

A supersaturated system of NMF and the target solvent is created and allowed to reach thermodynamic equilibrium at a controlled temperature. After phase separation, the concentration of NMF in the liquid (solvent) phase is quantified analytically.

Experimental Workflow

Caption: Workflow for the Isothermal Equilibrium Solubility Method.

Step-by-Step Methodology

-

Preparation:

-

Ensure both N-methylformamide and the chosen organic solvent are of high purity (e.g., ≥99.5%).

-

Prepare a series of calibration standards of NMF in the solvent of interest for the analytical quantification step.

-

-

Saturation:

-

In a series of sealed glass vials (e.g., 10 mL), add a known volume or mass of the organic solvent (e.g., 5 mL).

-

Add an excess amount of NMF to each vial. "Excess" means adding enough NMF so that a separate, undissolved phase is clearly visible after initial mixing.

-

Place the sealed vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25.0 ± 0.1 °C).

-

-

Equilibration:

-

Agitate the vials for a predetermined period to ensure equilibrium is reached. A period of 24 to 48 hours is typical. A preliminary kinetic study can be performed to determine the minimum time to reach a plateau in concentration.[7]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and immediately place them in a centrifuge.

-

Centrifuge the samples at a sufficient speed and duration (e.g., 5000 rpm for 15 minutes) to ensure complete separation of the undissolved NMF from the saturated solvent phase. This step is critical to avoid sampling suspended microdroplets.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant (the top layer, which is the saturated solution) using a calibrated micropipette.

-

Immediately dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of NMF in the diluted sample using a validated analytical method, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV).

-

-

Calculation and Reporting:

-

Using the concentration from the analytical measurement and the dilution factor, calculate the concentration of NMF in the original saturated solution.

-

Report the solubility in standard units, such as g/100 mL or molality, specifying the temperature (e.g., "The solubility of NMF in Toluene at 25.0 °C was determined to be X g/100 mL").

-

Trustworthiness Check: This protocol is self-validating by running multiple replicates (typically n≥3) and ensuring the standard deviation is within an acceptable range. The use of a pre-validated, calibrated analytical method ensures the accuracy of the final concentration measurement.

Conclusion

N-methylformamide's solubility profile is a direct consequence of its highly polar and protic nature, dominated by its ability to engage in extensive hydrogen bonding. It is readily miscible with water and most polar organic solvents, including alcohols, ketones, and other amides, while demonstrating poor solubility in non-polar hydrocarbon solvents. This predictable behavior, grounded in fundamental principles of intermolecular forces, makes NMF a valuable and versatile tool. For professionals in drug development and chemical synthesis, a thorough understanding of this solubility landscape, coupled with robust experimental methods to quantify it, is essential for leveraging NMF to its full potential in creating innovative solutions and products.

References

-

National Center for Biotechnology Information. "N-Methylformamide" PubChem Compound Summary for CID 31254. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. A similar updated version is available at: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(9), 2176-2179. [Link]

-

The Chemistry Behind N-Methylformamide: Properties and Synthesis. (n.d.). Heze Huayi Chemical Co., Ltd. [Link]

-

Lide, D.R., G.W.A. Milne (eds.). (1994). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. As cited in PubChem CID 31254. [Link]

-

Experiment 1: Determination of Solubility Class. (n.d.). Department of Chemistry, Middle East Technical University. [Link]

-

Dash, S. K., & Swain, B. B. (2012). Hydrogen bonding interaction between N-methylformamide and alcohols. ResearchGate. [Link]

-

Solubility of Organic Compounds. (2023). Chemistry LibreTexts. [Link]

-

Chemical Properties of Formamide, N-methyl- (CAS 123-39-7). (n.d.). Cheméo. [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]

-

Solubility Data Series. (n.d.). IUPAC. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]

-

Request PDF: Solubility, density and refractive index of formamide / N – methylformamide / N, N-dimethylformamide + Rb2SO4 + H2O ternary systems. (2025). ResearchGate. [Link]

-

Faria, J., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 885-887. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]

Sources

- 1. N-Methylformamide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. N-Methylformamide CAS#: 123-39-7 [m.chemicalbook.com]

- 4. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Spectroscopic Landscape of N-formyl-N-methylformamide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic N-formyl-N-methylformamide

This compound, with the molecular formula C₃H₅NO₂, presents an interesting case study in chemical characterization.[1] As a derivative of formamide, it holds potential significance in various domains of organic synthesis and pharmaceutical development. However, a comprehensive understanding of its chemical properties and behavior necessitates a thorough spectroscopic analysis. This guide aims to provide a detailed overview of the expected spectral data for this compound, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

It is important to note that publicly available, experimentally verified spectral data for this compound is notably scarce. Consequently, this guide will present the available information for the target molecule and will draw illustrative parallels with the closely related and well-characterized compound, N-methylformamide (C₂H₅NO), to demonstrate the principles of spectroscopic interpretation for this class of molecules.

The Structure of this compound

To understand the spectral data, a clear visualization of the molecule's structure is paramount.

Figure 1: Chemical structure of this compound.

Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of publicly available experimental NMR spectra for this compound, the following are predicted chemical shifts based on chemical structure and data from similar compounds.

¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Formyl Proton (CHO) | 8.0 - 8.5 | Singlet |

| Methyl Protons (CH₃) | 3.1 - 3.3 | Singlet |

| Other Formyl Proton (CHO) | 8.0 - 8.5 | Singlet |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 160 - 165 |

| Methyl Carbon (CH₃) | 35 - 38 |

| Other Carbonyl Carbon (C=O) | 160 - 165 |

Disclaimer: The NMR data presented above is predictive and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for its functional groups.

Characteristic IR Absorptions (Predicted)

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Amide) Stretch | 1670 - 1700 |

| C-H (Alkyl) Stretch | 2850 - 2950 |

| C-N Stretch | 1380 - 1400 |

Disclaimer: The IR data presented above is predictive and should be confirmed with experimental data.

Mass Spectrometry (MS)

The mass spectrum of this compound has been reported in the NIST Mass Spectrometry Data Center.[1]

GC-MS Data for this compound [1]

| m/z | Interpretation |

| 87 | Molecular Ion [M]⁺ |

| 59 | [M - CO]⁺ |

| 30 | [CH₃N]⁺ |

| 29 | [CHO]⁺ |

A Detailed Case Study: Spectral Analysis of N-methylformamide

Given the limited data for this compound, we will now turn our attention to the comprehensive spectral analysis of its close analog, N-methylformamide, to illustrate the application of spectroscopic techniques in structural elucidation.

N-methylformamide: Structure and Spectroscopic Workflow

Figure 2: General workflow for spectroscopic analysis of N-methylformamide.

¹H NMR Spectrum of N-methylformamide

The ¹H NMR spectrum of N-methylformamide provides detailed information about the proton environments in the molecule.

¹H NMR Data for N-methylformamide (399.65 MHz, CDCl₃) [2]

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| A | 8.159 | Singlet | 1H | Formyl Proton (CHO) |

| B | 8.027 | Singlet | trace | Rotational Isomer |

| C | 7.4 | Broad Singlet | 1H | Amide Proton (NH) |

| D | 2.936 | Doublet | 3H | Methyl Protons (CH₃) |

| E | 2.815 | Doublet | trace | Rotational Isomer |

Interpretation:

-

Formyl Proton (A): The singlet at 8.159 ppm is characteristic of a formyl proton, which is deshielded by the adjacent carbonyl group.

-

Amide Proton (C): The broad singlet at 7.4 ppm is typical for an N-H proton. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

Methyl Protons (D): The doublet at 2.936 ppm corresponds to the methyl protons. The splitting into a doublet is due to coupling with the adjacent N-H proton.

-

Rotational Isomers (B and E): The minor signals at 8.027 and 2.815 ppm are due to the presence of a rotational isomer (rotamer) around the C-N amide bond, which has a partial double bond character.[3]

¹³C NMR Spectrum of N-methylformamide

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

¹³C NMR Data for N-methylformamide

| Chemical Shift (ppm) | Assignment |

| 163.5 | Carbonyl Carbon (C=O) |

| 26.5 | Methyl Carbon (CH₃) |

Interpretation:

-

Carbonyl Carbon: The signal at a downfield chemical shift of 163.5 ppm is characteristic of a carbonyl carbon in an amide.

-

Methyl Carbon: The signal at 26.5 ppm is typical for a methyl carbon attached to a nitrogen atom.

IR Spectrum of N-methylformamide

The IR spectrum reveals the presence of specific functional groups through their vibrational frequencies.

Characteristic IR Absorptions for N-methylformamide [4]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 | N-H Stretch | Amide |

| 2940 | C-H Stretch | Alkyl |

| 1680 | C=O Stretch | Amide (Amide I band) |

| 1540 | N-H Bend | Amide (Amide II band) |

Interpretation:

-

N-H Stretch: The strong, broad absorption around 3300 cm⁻¹ is a classic indicator of an N-H bond in an amide.

-

C-H Stretch: The absorption at 2940 cm⁻¹ is due to the stretching vibrations of the C-H bonds in the methyl group.

-

C=O Stretch (Amide I): The very strong absorption at 1680 cm⁻¹ is characteristic of the carbonyl group in an amide.

-

N-H Bend (Amide II): The absorption around 1540 cm⁻¹ is due to the in-plane bending of the N-H bond, a characteristic feature of secondary amides.

Mass Spectrum of N-methylformamide

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data for N-methylformamide [5]

| m/z | Relative Intensity (%) | Interpretation |

| 59 | 100 | Molecular Ion [M]⁺ |

| 30 | 75 | [M - CHO]⁺ or [CH₃NH]⁺ |

| 29 | 17 | [CHO]⁺ |

| 28 | 44 | [CO]⁺ |

Interpretation:

-

Molecular Ion Peak: The peak at m/z 59 corresponds to the molecular weight of N-methylformamide (59.07 g/mol ), confirming the molecular formula C₂H₅NO.[3]

-

Major Fragments: The base peak at m/z 30 is likely due to the loss of a formyl radical (CHO), resulting in the [CH₃NH]⁺ fragment. The peak at m/z 29 corresponds to the formyl cation [CHO]⁺. The peak at m/z 28 is likely due to the carbon monoxide cation [CO]⁺.

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate structural elucidation. Below are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample like N-methylformamide, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the liquid directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

GC Separation: Inject the sample into the gas chromatograph. The sample is vaporized and separated based on its boiling point and interaction with the GC column stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

While a complete, experimentally verified spectroscopic profile for this compound remains elusive in the public domain, this guide has provided the available data and a predictive analysis based on its structure. Furthermore, the detailed spectroscopic analysis of the closely related N-methylformamide serves as a robust framework for understanding the key spectral features of this class of compounds. For researchers and professionals in drug development, a thorough in-house spectroscopic characterization of this compound is essential for unambiguous identification and to ensure the quality and purity of this compound in any application.

References

Sources

- 1. Formamide, N-formyl-N-methyl- | C3H5NO2 | CID 533882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylformamide(123-39-7) 1H NMR spectrum [chemicalbook.com]

- 3. N-Methylformamide - Wikipedia [en.wikipedia.org]

- 4. Formamide, N-methyl- [webbook.nist.gov]

- 5. Formamide, N-methyl- [webbook.nist.gov]

- 6. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Methylformamide for Researchers and Drug Development Professionals

Introduction

N-Methylformamide (NMF) is a versatile organic compound that holds a significant position in the landscape of chemical synthesis and analysis. With the molecular formula C₂H₅NO and a molecular weight of 59.07 g/mol , this secondary amide is a colorless, nearly odorless liquid at room temperature.[1][2][3][4] Its unique properties, particularly its high polarity and capacity as a hydrogen bond donor, make it an invaluable tool for researchers, scientists, and professionals in the field of drug development. This guide provides a comprehensive overview of N-methylformamide, delving into its fundamental characteristics, synthesis, applications, and the critical safety protocols necessary for its handling. The insights presented herein are grounded in established scientific principles and practical laboratory experience to empower researchers in leveraging the full potential of this compound.

Core Molecular and Physical Properties

A thorough understanding of a molecule's intrinsic properties is foundational to its effective application. N-methylformamide is no exception. Its utility is a direct consequence of its chemical structure and resulting physical characteristics.

Molecular Structure and Formula

N-methylformamide is structurally a derivative of formamide where one of the amide protons is replaced by a methyl group.[2][4][5] This substitution has profound effects on its physical and chemical behavior, distinguishing it from both formamide and its dimethylated counterpart, dimethylformamide (DMF).

Below is a visual representation of the N-methylformamide molecule, illustrating the connectivity of its atoms.

Caption: 2D Structural Representation of N-Methylformamide.

The presence of both a carbonyl group (C=O) and an N-H bond allows NMF to act as both a hydrogen bond acceptor and donor, a key factor in its solvation properties.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of N-methylformamide are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅NO | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 59.07 g/mol | [2][3][5][6][7][8][10] |

| CAS Number | 123-39-7 | [1][3][4][5][7][8][9][11] |

| Appearance | Colorless transparent liquid | [1][2][6] |

| Odor | Slight amine odor | [1][2][5][6][12] |

| Density | 1.011 g/mL at 25 °C | [1][2][8] |

| Melting Point | -4 °C | [1][2][8] |

| Boiling Point | 198-199 °C | [2][6][8] |

| Flash Point | 111 °C | [1] |

| Solubility in Water | Miscible | [1] |

Synthesis of N-Methylformamide

The industrial and laboratory-scale synthesis of N-methylformamide is most commonly achieved through the reaction of methylamine with a formylating agent. The choice of synthetic route often depends on factors such as desired purity, scale, and available starting materials.

Primary Synthetic Pathway: Methylamine and Methyl Formate

The predominant method for producing N-methylformamide involves the reaction of methylamine with methyl formate.[1][13][14] This process is favored for its efficiency and the relatively clean reaction profile.

Reaction: CH₃NH₂ + HCOOCH₃ → HCONHCH₃ + CH₃OH

The causality behind this experimental choice lies in the nucleophilic nature of methylamine attacking the electrophilic carbonyl carbon of methyl formate. The subsequent elimination of methanol drives the reaction to completion.

Caption: Workflow for the Synthesis of N-Methylformamide.

Alternative Synthetic Route: Transamidation

A less common, yet viable, alternative is the transamidation reaction between formamide and methylamine.[1]

Reaction: HCONH₂ + CH₃NH₂ → HCONHCH₃ + NH₃

This method involves the exchange of the amide group, driven by the volatility of the ammonia byproduct.

Applications in Research and Drug Development

The utility of N-methylformamide in a research and development setting is multifaceted, primarily stemming from its properties as a highly polar solvent and a versatile chemical intermediate.[1][14]

NMF as a High-Polarity Solvent

N-methylformamide's high dielectric constant and miscibility with a broad range of organic solvents and water make it an excellent medium for various chemical transformations.[11][13][15] It is particularly effective in dissolving a wide array of organic compounds, which is crucial in the synthesis of Active Pharmaceutical Ingredients (APIs).[11] Its ability to accelerate reaction rates and improve selectivity in challenging syntheses, such as nucleophilic substitutions and certain cyclization reactions, is a significant advantage.[15]

Role as a Chemical Intermediate

Beyond its function as a solvent, NMF serves as a critical intermediate in the synthesis of numerous compounds.[11] In the pharmaceutical industry, it is a building block in the creation of complex drug molecules, including cephalosporins.[16] The agrochemical sector also utilizes NMF in the manufacturing of pesticides, insecticides, and herbicides.[11][16][17]

Investigational Anticancer Applications

N-methylformamide has also been investigated as an anticancer agent.[5] Its mechanism of action is thought to involve the depletion of cellular glutathione, which in turn enhances the susceptibility of tumor cells to DNA damage induced by ionizing radiation.

Experimental Protocols and Handling

Given its chemical properties and potential hazards, the handling and use of N-methylformamide in a laboratory setting must adhere to strict safety protocols.

Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Body Protection: A lab coat or other protective clothing should be worn.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly sealed to prevent moisture absorption and leakage.

-

Store away from incompatible materials such as strong oxidizing agents.[18]

Spill Management Protocol

In the event of a small spill, the following steps should be taken:

-

Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

-

Absorb: Use an inert absorbent material to contain and soak up the liquid.

-

Collect and Dispose: Carefully collect the absorbed material and contaminated items into a sealed, vapor-tight plastic bag for proper disposal.[12]

-

Decontaminate: Wash the affected surfaces with a soap and water solution.[12]

Spectroscopic Characterization

For quality control and reaction monitoring, spectroscopic analysis of N-methylformamide is essential. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.[19]

-

Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups, such as the carbonyl and N-H bonds.[20]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule.[19][21]

Recent studies have utilized IR and NMR spectroscopy to examine the cis-trans isomerism of N-methylformamide, revealing the presence of a minor cis-conformer in the gas phase.[22]

Safety and Toxicological Profile

A comprehensive understanding of the hazards associated with N-methylformamide is paramount for ensuring a safe working environment.

Hazard Classification

N-methylformamide is classified as a flammable liquid and poses several health hazards.[6] It is harmful if swallowed or in contact with skin, is an eye irritant, and is suspected of damaging fertility or the unborn child.[6] Long-term or repeated exposure may cause damage to the liver and respiratory system.[6]

Toxicological Data Summary

| Hazard | Description | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. | [6] |

| Acute Dermal Toxicity | Harmful in contact with skin. | [6] |

| Eye Irritation | Causes eye irritation. | [6] |

| Reproductive Toxicity | May have negative effects on reproductive function or unborn children. | [6] |

| Organ Toxicity | May cause liver and systemic toxicity with long-term or repeated exposure. | [6] |

Conclusion

N-methylformamide is a chemical compound of significant utility in research and industrial applications, particularly in the pharmaceutical and agrochemical sectors. Its unique combination of high polarity, solvency, and reactivity makes it a valuable tool for synthetic chemists. However, its potential health hazards necessitate stringent adherence to safety protocols. This guide has provided a detailed overview of the core scientific and technical aspects of N-methylformamide to support its safe and effective use by researchers and drug development professionals.

References

-

PubChem. N-Methylformamide | C2H5NO | CID 31254. [Link]

-

EapearlChem. N-Methylformamide (NMF) - High-Purity Solvent. [Link]

-

Wikipedia. N-Methylformamide. [Link]

-

DrugFuture. N-Methylformamide. [Link]

-

NIST. Formamide, N-methyl-. [Link]

-

Scribd. N-Methylformamide Properties and Uses. [Link]

-

Grokipedia. N-Methylformamide. [Link]

-

Royalchem. N-Methylformamide (NMF) ≥99.5% | Synthesis & Extraction Solvent. [Link]

-

NIST. Formamide, N-methyl-. [Link]

-

ResearchGate. Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations. [Link]

-

NIST. Formamide, N-methyl-. [Link]

Sources

- 1. N-Methylformamide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. N-Methylformamide 99 123-39-7 [sigmaaldrich.com]

- 4. CAS 123-39-7: N-Methylformamide | CymitQuimica [cymitquimica.com]

- 5. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methylformamide | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. N-Methylformamide CAS#: 123-39-7 [m.chemicalbook.com]

- 9. Formamide, N-methyl- [webbook.nist.gov]

- 10. N-Methylformamide [drugfuture.com]

- 11. nbinno.com [nbinno.com]

- 12. N-METHYLFORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. epchems.com [epchems.com]

- 14. scribd.com [scribd.com]

- 15. nbinno.com [nbinno.com]

- 16. royal-chem.com [royal-chem.com]

- 17. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]